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Cat. No.: B1590842 Get Quote

For Researchers, Scientists, and Semiconductor Process Engineers

Introduction
Self-Aligned Double Patterning (SADP) is a critical enabling technology for continued scaling in

semiconductor manufacturing, allowing the fabrication of features with pitches smaller than the

resolution limit of conventional lithography. A key step in the SADP workflow is the conformal

deposition of a spacer material, which defines the final critical dimension.

Bis(diethylamino)silane (BDEAS), with the chemical formula SiH₂(N(C₂H₅)₂)₂, is a versatile

precursor for the deposition of high-quality silicon-containing thin films, such as silicon dioxide

(SiO₂) and silicon nitride (SiN), at low temperatures. Its high vapor pressure and thermal

stability make it an excellent candidate for Atomic Layer Deposition (ALD) and Plasma-

Enhanced Chemical Vapor Deposition (PECVD), enabling the precise thickness control and

conformality required for advanced SADP processes.[1]

This document provides detailed application notes and experimental protocols for the use of

BDEAS in the SADP process for fabricating dense line-space patterns.
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Property Value

Chemical Formula SiH₂(N(C₂H₅)₂)₂

Molecular Weight 174.36 g/mol

Appearance Colorless liquid

Boiling Point 70 °C @ 30 mmHg

Vapor Pressure ~3 Torr @ 20 °C

Typical Deposition Parameters for BDEAS-based Films
Parameter SiO₂ (PEALD) SiN (PEALD)

Precursor BDEAS, O₂ plasma BDEAS, N₂ plasma

Deposition Temperature 100 - 400 °C 200 - 400 °C

BDEAS Pulse Time 1.0 - 2.0 s 0.5 - 2.0 s

Reactant Pulse Time 2.0 - 8.0 s (O₂ plasma) 5.0 - 10.0 s (N₂ plasma)

Plasma Power 100 - 300 W 100 - 400 W

Growth per Cycle (GPC) 0.8 - 1.7 Å/cycle 0.3 - 1.0 Å/cycle

Refractive Index ~1.46 ~1.9 - 2.0

Film Density ~2.2 g/cm³ ~2.5 - 2.8 g/cm³

Etch Selectivity of BDEAS-Deposited Films in SADP
The success of the SADP process is critically dependent on the etch selectivity between the

spacer, mandrel, and underlying layers. Below are typical etch selectivity values for SiO₂ and

SiN spacers in relevant plasma chemistries.
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Spacer Material
Mandrel/Substrate
Material

Etch Gas
Chemistry

Typical Etch
Selectivity
(Spacer:Mandrel/S
ubstrate)

SiO₂
Amorphous Carbon

(a-C)
O₂/N₂ plasma High (>20:1)

SiO₂ Silicon (Si)
Fluorocarbon (e.g.,

CF₄, CHF₃) plasma

Moderate to High (5:1

to >20:1)

SiN
Amorphous Carbon

(a-C)
O₂/N₂ plasma High (>20:1)

SiN Silicon (Si) HBr/O₂ plasma High (>15:1)

SiN SiO₂ Hot Phosphoric Acid High (>50:1)

Experimental Protocols
Protocol 1: SiO₂ Spacer Deposition using PEALD with
BDEAS for SADP
This protocol describes the deposition of a conformal SiO₂ spacer on a patterned mandrel.

1. Substrate Preparation:

Start with a silicon wafer with a patterned mandrel structure. The mandrel can be made of
amorphous carbon (a-C) or other materials with high etch selectivity to the SiO₂ spacer.
Ensure the wafer is clean and free of organic residues by performing a standard pre-
deposition clean.

2. PEALD System Preparation:

Load the BDEAS precursor into a suitable bubbler and heat to the desired temperature to
achieve stable vapor pressure.
Set the ALD reactor chamber to the desired deposition temperature, typically between 200
°C and 350 °C.

3. SiO₂ Deposition Cycle:
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Step 1 (BDEAS Pulse): Introduce BDEAS vapor into the chamber for a pulse duration of 1.5
seconds.
Step 2 (Purge): Purge the chamber with an inert gas (e.g., Ar or N₂) for 5.0 seconds to
remove unreacted precursor and byproducts.
Step 3 (O₂ Plasma Pulse): Introduce O₂ gas and strike a plasma for 5.0 seconds. The
plasma power is typically set between 100 W and 300 W.
Step 4 (Purge): Purge the chamber with an inert gas for 5.0 seconds.
Repeat this cycle until the desired SiO₂ spacer thickness is achieved. The thickness is
determined by the number of cycles and the growth per cycle (GPC).

4. Post-Deposition:

Unload the wafer from the ALD chamber.
The wafer is now ready for the subsequent spacer etch and mandrel removal steps of the
SADP process.

Protocol 2: General Self-Aligned Double Patterning
(SADP) Process Flow
This protocol outlines the key steps in a typical Spacer-is-Dielectric (SID) SADP process,

incorporating the BDEAS-based spacer deposition.

1. Mandrel Patterning:

Deposit a mandrel material layer (e.g., amorphous carbon) on the substrate.
Use standard photolithography and etching techniques to pattern the mandrel, defining the
initial features at twice the final desired pitch.

2. Spacer Deposition (using BDEAS):

Conformally deposit the spacer material (e.g., SiO₂ or SiN) over the patterned mandrel using
ALD or PECVD with BDEAS as the precursor, following a protocol similar to Protocol 1. The
thickness of the deposited spacer will determine the final feature size.

3. Spacer Etch (Anisotropic Etch):

Perform an anisotropic plasma etch to remove the spacer material from the top of the
mandrel and the areas between the mandrel features, leaving the spacer only on the

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1590842?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


sidewalls of the mandrel.
For a SiO₂ spacer, a fluorocarbon-based plasma (e.g., CF₄/Ar) is typically used.

4. Mandrel Removal:

Selectively etch away the mandrel material, leaving the spacer features behind.
For an amorphous carbon mandrel, an O₂ or N₂/H₂ plasma etch is effective and provides
high selectivity to a SiO₂ or SiN spacer.

5. Pattern Transfer:

The remaining spacer pattern now acts as a hard mask. Use this mask to etch the underlying
substrate or hardmask layer to transfer the high-resolution pattern. The pitch of the final
pattern is half that of the original mandrel pattern.

Visualizations
BDEAS ALD Surface Reaction Mechanism
The following diagram illustrates the proposed surface reaction mechanism for the plasma-

enhanced atomic layer deposition of SiO₂ using BDEAS and an oxygen plasma.

Step 1: BDEAS Pulse

Step 2: O₂ Plasma Pulse

Hydroxylated Surface
(-OH sites)

BDEAS Adsorption
(SiH₂(N(C₂H₅)₂)₂)

BDEAS pulse

Surface with Adsorbed Precursor
(-O-SiH(N(C₂H₅)₂))

Diethylamine byproduct
(HN(C₂H₅)₂)

Surface with Adsorbed Precursor
(-O-SiH(N(C₂H₅)₂)) O₂ Plasma Reaction

O₂ plasma

SiO₂ Surface with -OH sites
(Renewed Surface)

Volatile byproducts
(H₂O, CO₂, N₂)

Next Cycle

Click to download full resolution via product page

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/product/b1590842?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1590842?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Caption: BDEAS ALD reaction cycle for SiO₂ deposition.

Self-Aligned Double Patterning (SADP) Workflow
The diagram below outlines the key steps in a typical Spacer-is-Dielectric (SID) SADP process.

Start: Substrate

1. Mandrel Patterning
(Lithography + Etch)

2. Conformal Spacer Deposition
(BDEAS ALD/PECVD)

3. Anisotropic Spacer Etch

4. Selective Mandrel Removal

5. Pattern Transfer to Substrate

End: Final Pattern

Click to download full resolution via product page

Caption: Key steps in the Spacer-is-Dielectric (SID) SADP process.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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